molecular formula C7H2F4N2 B1406388 3-Fluoro-4-(trifluoromethyl)picolinonitrile CAS No. 1706436-98-7

3-Fluoro-4-(trifluoromethyl)picolinonitrile

Cat. No.: B1406388
CAS No.: 1706436-98-7
M. Wt: 190.1 g/mol
InChI Key: IZMADNWTONBKAX-UHFFFAOYSA-N
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Description

3-Fluoro-4-(trifluoromethyl)picolinonitrile (C₇H₂F₄N₂, MW: 190.10) is a fluorinated pyridine derivative featuring a cyano group at position 2, a fluorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 4 on the pyridine ring . This compound is cataloged under MDL number MFCD28122609 and is primarily utilized in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in nucleophilic substitution and coupling reactions.

The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the fluorine atom influences electronic effects and binding interactions in target molecules. Its structural attributes make it valuable in medicinal chemistry for optimizing pharmacokinetic properties.

Properties

IUPAC Name

3-fluoro-4-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2/c8-6-4(7(9,10)11)1-2-13-5(6)3-12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZMADNWTONBKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material: Ortho-fluoro benzotrifluoride

The most common precursor is ortho-fluoro benzotrifluoride, which undergoes nitration, reduction, bromination, diazotization, and substitution reactions to yield the target compound.

Nitration and Reduction

  • Nitration : Ortho-fluoro benzotrifluoride is nitrated using a mixture of concentrated sulfuric acid and nitric acid under controlled low temperatures (~10–20°C) to introduce a nitro group at the para position relative to fluorine, yielding 3-trifluoromethyl-4-fluoronitrobenzene.
  • Reduction : The nitro group is then reduced to an amino group using catalytic hydrogenation or metal reduction, producing 3-trifluoromethyl-4-fluoroaniline.

Bromination

  • The amino group is brominated selectively using bromine or N-bromosuccinimide (NBS) in a suitable solvent, forming 3-fluoro-4-trifluoromethyl bromobenzene.

Diazotization and Amine Removal

  • The amino group is diazotized using sodium nitrite in acidic conditions, then replaced via a Sandmeyer-type reaction with a cyanide source, such as cuprous cyanide, to introduce the nitrile group, yielding 3-fluoro-4-(trifluoromethyl)benzonitrile .

Final Cyanation

  • Alternatively, direct cyanation of the brominated intermediate using cuprous cyanide in a polar aprotic solvent like dimethylformamide (DMF) under reflux completes the synthesis.

Summary of key steps:

Step Reagents & Conditions Product Yield & Notes
Nitration HNO₃ / H₂SO₄, 10–20°C Nitrobenzene derivative 82%, high purity
Reduction Catalytic hydrogenation or Fe/HCl Aniline derivative High efficiency
Bromination Br₂ or NBS Bromobenzene derivative Selective substitution
Diazotization NaNO₂ / HCl Diazonium salt Mild conditions
Cyanation CuCN / DMF, reflux Target nitrile High yield, suitable for industrial scale

Alternative Route: Direct Cyanation of Aromatic Precursors

Research indicates that direct cyanation of halogenated aromatic compounds is feasible, especially using copper-catalyzed or palladium-catalyzed cross-coupling reactions.

Halogenation of Precursors

  • Starting from 4-fluorobenzotrifluoride, selective bromination or iodination at the para position is performed.

Cyanation via Copper-Catalyzed Cross-Coupling

  • The halogenated intermediate undergoes copper-catalyzed nucleophilic substitution with cuprous cyanide, under reflux in polar solvents like DMF or DMSO, yielding the nitrile.

Advantages

  • Simplifies the process by reducing steps.
  • Suitable for large-scale synthesis.

Reaction conditions summary:

Reaction Catalyst Solvent Temperature Yield Notes
Aromatic halogenation N/A N/A 0–25°C N/A Selective para substitution
Cyanation CuI / CuCN DMF / DMSO Reflux (~150°C) ~60–70% Efficient for aromatic nitrile synthesis

Research Findings and Data Tables

Research articles and patents provide detailed yields, reaction conditions, and operational notes, summarized below:

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purity Notes
Patent CN101337911A Ortho-fluoro benzotrifluoride HNO₃, NaNO₂, CuCN 10–20°C nitration; 0–20°C diazotization; reflux cyanation 82% High Industrial applicability, mild conditions
Direct Cyanation Halogenated benzotrifluoride CuCN Reflux in DMF 60–70% Good Simplified, scalable

Additional Considerations

  • Reaction Safety : Handling of nitrating acids and cyanide reagents requires strict safety protocols.
  • Purification : Typical purification involves recrystallization, chromatography, or distillation under reduced pressure.
  • Industrial Viability : The multi-step process from ortho-fluoro benzotrifluoride is preferred for high purity and yield, suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Fluoro-4-(trifluoromethyl)picolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(trifluoromethyl)picolinonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural Analogues in the Picolinonitrile Family

The following table summarizes key structural analogues of 3-fluoro-4-(trifluoromethyl)picolinonitrile, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Positions Melting Point/Physical Properties Key Applications/Notes Reference
This compound C₇H₂F₄N₂ 190.10 2-CN, 3-F, 4-CF₃ Not reported Organic synthesis, pharmaceuticals
5-Amino-3-(trifluoromethyl)picolinonitrile C₇H₄F₃N₃ 195.12 2-CN, 3-CF₃, 5-NH₂ Not reported Intermediate for kinase inhibitors
5-(Trifluoromethyl)picolinonitrile C₇H₃F₃N₂ 188.11 2-CN, 5-CF₃ Not reported Agrochemical precursors
5-Methyl-3-nitropicolinonitrile C₇H₅N₃O₂ 179.14 2-CN, 3-NO₂, 5-CH₃ Not reported Explosives research
2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine C₆H₂BrF₄N 243.99 2-Br, 3-F, 4-CF₃ Not reported Suzuki coupling substrates
Key Observations:
  • Substituent Effects: The position and type of substituents significantly alter reactivity. For example, 5-Amino-3-(trifluoromethyl)picolinonitrile introduces an electron-donating NH₂ group, which may reduce electrophilicity compared to the fluorine-substituted parent compound .
  • Functional Group Diversity: Bromine in 2-Bromo-3-fluoro-4-(trifluoromethyl)pyridine increases molecular weight and offers a handle for cross-coupling reactions, unlike the cyano group in the target compound .

Comparison with Non-Nitrile Fluorinated Pyridines

Fluorinated pyridines with alternative functional groups provide further insights:

3-Fluoro-4-(trifluoromethyl)benzoic Acid (C₈H₄F₄O₂, MW: 232.11)
  • Substituents : 3-F, 4-CF₃, 1-COOH.
  • Properties: Melting point 174–179°C, higher solubility in polar solvents (DMSO, methanol) due to the carboxylic acid group .
  • Applications : Used as a potassium channel opener in antiepileptic drug synthesis.
3-Fluoro-4-(trifluoromethyl)benzenecarbothioamide (C₈H₄F₄N₂S, MW: 260.20)
  • Substituents : 3-F, 4-CF₃, 1-CSNH₂.
  • Properties : Melting point 102–104°C; soluble in dichloromethane and ether .
  • Applications: Intermediate in organocatalysis and metal-organic frameworks.
Key Differences:
  • The cyano group in picolinonitrile derivatives enhances electrophilicity compared to carboxylic acid or thioamide functionalities.
  • Benzoic acid derivatives exhibit higher melting points due to strong hydrogen bonding, whereas nitriles and thioamides have lower thermal stability .

Biological Activity

3-Fluoro-4-(trifluoromethyl)picolinonitrile is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H2F4N2C_7H_2F_4N_2, characterized by a picolinonitrile core with a fluorine atom and a trifluoromethyl group. The presence of these electronegative fluorine atoms significantly influences the compound's chemical properties, enhancing lipophilicity and binding affinity to biological targets.

Antibacterial and Anticancer Properties

Research indicates that compounds with similar structures exhibit varying degrees of antibacterial and anticancer activities. For instance, studies have shown that trifluoromethyl-substituted compounds can serve as effective inhibitors against various bacterial strains and cancer cell lines. The structural modifications in this compound may enhance its potency in these applications.

Table 1: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMinimum Inhibitory Concentration (MIC) / IC50
AntibacterialE. coli4.88 µg/mL
AnticancerA549 (Lung Cancer)IC50 = 44.4 µM
AnticancerHCT116 (Colon Cancer)IC50 = 22.4 µM
AnticancerPACA2IC50 = 52.1 µM (compared to Doxorubicin)

The data suggests that the compound may outperform traditional chemotherapeutics like Doxorubicin in certain contexts, indicating its potential as a lead compound for drug development .

The mechanism through which this compound exerts its biological effects is still being elucidated. Initial studies suggest that it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems.

Synthesis

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Picolinonitrile Core : This is achieved through the reaction of appropriate precursors under controlled conditions.
  • Introduction of Fluorine Substituents : Fluorination reactions are performed using reagents such as Selectfluor or other fluorinating agents.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to ensure high purity for biological testing.

Case Studies

Several case studies have investigated the biological activity of similar fluorinated compounds:

  • Anticancer Activity : A study evaluated various trifluoromethyl-substituted compounds against eight human cancer cell lines, revealing significant down-regulation of key oncogenes such as EGFR and KRAS in treated cells .
  • Antimicrobial Resistance : Another study focused on designing new derivatives to combat antibiotic resistance, demonstrating that modifications to the picolinonitrile structure can enhance antimicrobial properties while maintaining low toxicity profiles .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Source
Nucleophilic FluorinationKF, DMF, 100°C, 12 h65–75>95
Radical TrifluoromethylationTogni’s reagent, Ru catalyst, blue LEDs40–50>90

Advanced: How can reaction conditions be optimized to improve yield in fluorinated picolinonitrile synthesis?

Methodological Answer:
Key variables include:

  • Catalyst selection : Ruthenium-based catalysts (e.g., [Ru(bpy)₃]²⁺) enhance radical trifluoromethylation efficiency under visible light .
  • Solvent effects : High-polarity solvents (e.g., acetonitrile) stabilize transition states in nucleophilic substitutions, while DMSO improves radical stability .
  • Temperature control : Lower temperatures (e.g., 60°C) reduce side reactions in fluorination steps, while higher temperatures (80–100°C) accelerate coupling reactions .
  • Additives : Phase-transfer catalysts (e.g., 18-crown-6) improve fluoride ion availability in nucleophilic substitutions .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns and purity. The fluorine atom induces deshielding in adjacent protons (δ 8.2–8.5 ppm for pyridine protons) .
  • HRMS : Validates molecular weight (exact mass: 206.03 Da) and detects isotopic patterns from fluorine and nitrogen .
  • HPLC : Quantifies purity (>98%) using C18 columns with acetonitrile/water mobile phases .
  • XRD : Resolves crystal structure ambiguities, particularly for regioselectivity in substitution reactions .

Advanced: How do structural modifications influence biological activity in fluorinated picolinonitrile derivatives?

Methodological Answer:
Structure-activity relationships (SAR) depend on:

  • Position of fluorine : 3-Fluoro substitution enhances metabolic stability compared to 2- or 4-fluoro isomers, as seen in androgen receptor antagonists .
  • Trifluoromethyl group : Increases lipophilicity (logP ~2.5), improving membrane permeability and target binding (e.g., TRPV3 modulation) .
  • Cyanogroup : Acts as a hydrogen-bond acceptor, critical for interactions with enzymatic active sites .

Q. Table 2: Substituent Effects on Biological Activity

DerivativeSubstituent PositionActivity (IC₅₀, nM)TargetSource
5-Amino-3-(trifluoromethyl)picolinonitrile5-NH₂12.4Androgen receptor
5-Iodo-3-(trifluoromethyl)picolinonitrile5-I8.7Kinase inhibition

Advanced: How to resolve contradictions in spectral data during derivative synthesis?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures (e.g., distinguishing fluorinated isomers) .
  • Isotopic labeling : ¹⁹F NMR tracks fluorine incorporation regiochemistry .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and verify proposed structures .
  • X-ray crystallography : Definitive proof of regioselectivity in ambiguous cases, such as para vs. meta substitution .

Basic: What are the key challenges in purifying this compound?

Methodological Answer:

  • Low solubility : The compound is sparingly soluble in water; optimized recrystallization requires ethanol/water (3:1 v/v) at 0°C .
  • Byproduct removal : Column chromatography (hexane/EtOAc, 4:1) separates unreacted trifluoromethyl precursors .
  • Hygroscopicity : Storage under inert atmosphere (argon) prevents hydrolysis of the nitrile group .

Advanced: What computational methods predict reactivity in fluorinated picolinonitriles?

Methodological Answer:

  • DFT calculations : B3LYP/6-31G* models predict electrophilic substitution sites (e.g., fluorine vs. iodine reactivity at C-5) .
  • Molecular docking (AutoDock Vina) : Simulates binding to targets (e.g., TRPV3) by evaluating trifluoromethyl interactions with hydrophobic pockets .
  • MD simulations : Assess metabolic stability by modeling cytochrome P450 interactions, guiding derivatization to block oxidation sites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-(trifluoromethyl)picolinonitrile
Reactant of Route 2
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3-Fluoro-4-(trifluoromethyl)picolinonitrile

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